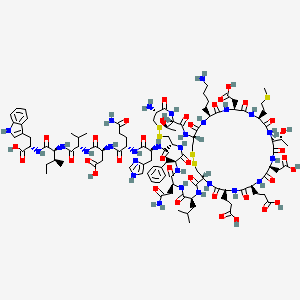
Diacetoxycadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetoxycadmium, also known as cadmium acetate dihydrate, is a chemical compound with the formula Cd(CH₃COO)₂·2H₂O. It appears as a colorless crystalline powder and is known for its high solubility in water. Cadmium compounds, including this compound, have specific properties that make them suitable for various industrial applications, such as excellent corrosion resistance, low melting temperature, high ductility, and high thermal and electrical conductivity .
Méthodes De Préparation
Diacetoxycadmium can be synthesized through several methods. One common synthetic route involves the reaction of cadmium oxide or cadmium carbonate with acetic acid. The reaction typically occurs under mild conditions, and the resulting solution is then evaporated to yield this compound crystals. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Diacetoxycadmium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide.
Reduction: It can be reduced to elemental cadmium.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and various ligands for substitution reactions.
Applications De Recherche Scientifique
Diacetoxycadmium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other cadmium compounds, which are essential in various chemical processes.
Biology: It is used in studies related to cadmium toxicity and its effects on biological systems.
Medicine: Research on cadmium-based compounds includes their potential use in cancer treatment due to their cytotoxic properties.
Industry: It is used in the production of semiconductors, pigments, and coatings
Mécanisme D'action
The mechanism by which diacetoxycadmium exerts its effects involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This binding can lead to oxidative stress, cellular damage, and apoptosis. The molecular targets include various enzymes involved in cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Diacetoxycadmium can be compared with other cadmium compounds such as cadmium chloride, cadmium sulfate, and cadmium nitrate. While all these compounds share similar toxicological properties, this compound is unique due to its specific applications in organic synthesis and its relatively high solubility in water. Similar compounds include:
- Cadmium chloride (CdCl₂)
- Cadmium sulfate (CdSO₄)
- Cadmium nitrate (Cd(NO₃)₂) Each of these compounds has distinct properties and applications, making them suitable for different industrial and research purposes .
Propriétés
Formule moléculaire |
C4H8CdO4 |
|---|---|
Poids moléculaire |
232.52 g/mol |
Nom IUPAC |
acetic acid;cadmium |
InChI |
InChI=1S/2C2H4O2.Cd/c2*1-2(3)4;/h2*1H3,(H,3,4); |
Clé InChI |
SGJUCMOYVKXLDY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)

![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)

![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)



![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)

